Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)8-11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
QFHFWLNHZZAPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One common method involves the reductive amination of tert-butyl 3-aminoazetidine-1-carboxylate with 4-bromobenzaldehyde or its derivatives to install the (4-bromophenyl)methyl substituent on the azetidine nitrogen or carbon.
- Procedure:
- The azetidine amine is reacted with 4-bromobenzaldehyde under reductive amination conditions (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents) in a suitable solvent such as dichloromethane or methanol.
- The reaction proceeds through imine formation followed by reduction to yield this compound.
- The Boc protecting group on the azetidine nitrogen is typically introduced prior to or after this step to stabilize the amine functionality.
This method provides good yields and allows for selective substitution at the azetidine nitrogen or carbon depending on the starting materials and conditions.
Nucleophilic Substitution on 3-Bromoazetidine Derivatives
Another approach uses tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate, which undergoes nucleophilic substitution with 4-bromobenzylamine or related nucleophiles.
- Procedure:
- tert-Butyl 3-bromoazetidine-1-carboxylate is synthesized by bromination of tert-butyl azetidine-1-carboxylate precursors or obtained commercially.
- The bromo substituent at the 3-position is displaced by nucleophilic attack of 4-bromobenzylamine under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) at moderate temperatures (60–90°C).
- The reaction proceeds via an SN2 mechanism to afford this compound.
- Purification is achieved by silica gel chromatography.
This method benefits from the availability of the 3-bromoazetidine intermediate and allows for straightforward substitution with various amines.
Strain-Release Synthesis of 3-Substituted Azetidines
Recent advances have employed strain-release reactions of 1-azabicyclo[1.1.0]butane to generate 3-substituted azetidines, including Boc-protected derivatives:
- Procedure:
- The bicyclic azabicyclo[1.1.0]butane undergoes ring-opening with nucleophiles to afford 3-substituted azetidines.
- Subsequent functionalization and protection steps yield Boc-protected azetidines with various 3-substituents.
- This method allows gram-scale synthesis and diversification of azetidine derivatives, potentially adaptable to synthesize this compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | tert-butyl 3-aminoazetidine-1-carboxylate, 4-bromobenzaldehyde, NaBH(OAc)3, DCM or MeOH | 70–85 | Selective installation of (4-bromophenyl)methyl group; mild conditions |
| Nucleophilic Substitution | tert-butyl 3-bromoazetidine-1-carboxylate, 4-bromobenzylamine, K2CO3, DMF, 60–90°C | 80–100 | SN2 reaction; commercially available intermediates; robust and scalable |
| Mitsunobu Reaction (analogue) | tert-butyl 3-hydroxyazetidine-1-carboxylate, 4-bromophenol, DIAD, PPh3, THF, 0–110°C | 84.4 | Used for ether analogues; demonstrates azetidine functionalization via Mitsunobu |
| Strain-Release from Azabicyclobutane | 1-azabicyclo[1.1.0]butane, nucleophiles, Boc protection steps | Variable | Novel gram-scale synthesis; versatile for various 3-substituted azetidines |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of reduced azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural variations among related compounds include:
- Substituent Position: 4-Bromophenyl vs. 2-Bromophenyl: SH-5791 (tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate) replaces the 4-bromobenzyl group with a 2-bromophenylsulfanyl moiety, altering electronic effects and steric hindrance . Phenoxy vs. Benzyl Linkers: tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-68-2) introduces an oxygen linker, increasing polarity compared to the methylene-linked target compound .
Ring Size :
Functional Groups :
- Fluorinated Derivatives : Compounds like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) incorporate fluorine atoms, improving metabolic stability and lipophilicity .
- Bromoalkyl vs. Bromoaryl : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) replaces the bromobenzyl group with a bromoethyl chain, shifting interaction modes from aromatic to aliphatic .
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Molecular Weight and LogP :
- The target compound (estimated molecular weight ~356.25) has a higher logP (~3.5) due to the bromobenzyl group, favoring lipid membrane permeability.
- Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit higher logP values (~4.0) due to fluorine’s hydrophobicity .
- Piperidine analogs (e.g., CAS 1476776-55-2) show lower logP (~2.8) and improved aqueous solubility compared to azetidines .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Estimated) | Solubility (mg/mL) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~356.25 | ~3.5 | <0.1 | 3 |
| SH-5791 | 364.29 | ~4.2 | <0.1 | 3 |
| tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate | 356.25 | ~3.0 | 0.5–1.0 | 4 |
| tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | 356.25 | ~2.8 | 1.0–5.0 | 3 |
Biological Activity
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a synthetic compound notable for its structural complexity and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.25 g/mol. The compound features an azetidine ring, a tert-butyl ester group, and a bromophenyl moiety, contributing to its reactivity and biological interactions.
Key Structural Features:
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered cyclic amine |
| Tert-butyl Group | Provides steric hindrance and lipophilicity |
| Bromophenyl Moiety | Facilitates π-π interactions with proteins |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. These interactions can modulate enzyme or receptor activity, making the compound a candidate for drug discovery.
Potential Biological Activities
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could be beneficial in reducing oxidative stress.
Inhibition of Tyrosinase Activity
A study examining the inhibitory effects of structurally similar compounds on mushroom tyrosinase revealed significant findings:
- Compound 4 demonstrated potent inhibition of monophenolase activity with an IC50 value of .
- The study utilized kinetic analysis to determine that Compound 4 acted as a noncompetitive inhibitor against tyrosinase, suggesting that similar mechanisms might be explored for this compound .
Antioxidant Activity
In another investigation into the antioxidant properties of related azetidine derivatives, it was found that certain modifications significantly enhanced radical scavenging capabilities. Although specific data on the target compound is sparse, these findings indicate that structural modifications can lead to varied biological activities .
Q & A
Q. Table 1: Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Low yield in Boc protection | Use anhydrous conditions and excess Boc₂O | |
| Aryl halide coupling failures | Optimize Pd catalyst/ligand system | |
| Azetidine ring instability | Avoid strong acids/bases during synthesis |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | MS Fragment (m/z) |
|---|---|---|
| Boc group (C=O) | 167–170 (¹³C) | 57 (tert-butyl) |
| 4-Bromophenyl (C–Br) | 7.2–7.5 (¹H, aromatic) | 79/81 ([Br]⁻) |
| Azetidine CH₂ | 3.5–4.2 (¹H, multiplet) | 84 (azetidine ring) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
